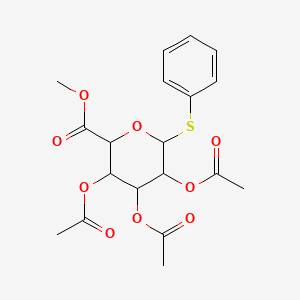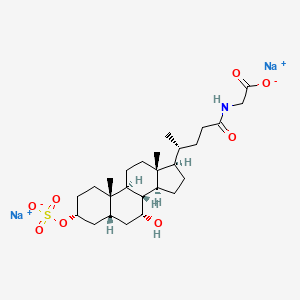
2-Acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid is a compound with the molecular formula C13H17NO5 . It has a molecular weight of 267.28 g/mol . The IUPAC name for this compound is N-acetyl-3,4-dimethoxy-DL-phenylalanine .
Molecular Structure Analysis
The InChI representation of the compound isInChI=1S/C13H17NO5/c1-8(15)14-10(13(16)17)6-9-4-5-11(18-2)12(7-9)19-3/h4-5,7,10H,6H2,1-3H3,(H,14,15)(H,16,17) . The canonical SMILES representation is CC(=O)NC(CC1=CC(=C(C=C1)OC)OC)C(=O)O . Physical And Chemical Properties Analysis
The compound has a molecular weight of 267.28 g/mol . It has a computed XLogP3-AA value of 1.1 . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors .Applications De Recherche Scientifique
Asymmetric Hydrogenation
This compound has been used in the asymmetric hydrogenation of methyl (Z)-2-acetamido-3-(3,4-dimethoxyphenyl)acrylate. This process was catalyzed by Rh complexes with available amidophosphite ligands. The hydrogenation was characterized by high enantioselectivity (to 99.5% ee) and complete conversion .
Phenylalanine Derivative
The compound is a phenylalanine derivative . Phenylalanine is an essential amino acid and a precursor for tyrosine, dopamine, norepinephrine, and epinephrine. As such, this compound could potentially be used in research related to these neurotransmitters and hormones.
Chemical Synthesis
The compound could be used as a starting material or intermediate in the synthesis of other complex organic compounds. Its unique structure could make it useful in the development of new synthetic routes .
Pharmaceutical Research
Given its structure and the presence of functional groups, this compound could potentially be used in pharmaceutical research. It could be studied for its pharmacological properties or used as a building block in the synthesis of new drugs .
Biochemical Research
As a derivative of phenylalanine, this compound could be used in biochemical research, particularly in studies related to protein synthesis and metabolism .
Mécanisme D'action
Target of Action
It’s known that this compound is a derivative of phenylalanine , an essential amino acid involved in protein synthesis. Therefore, it may interact with biological targets that recognize or metabolize phenylalanine.
Mode of Action
It has been used in asymmetric hydrogenation reactions, where it showed high enantioselectivity . This suggests that the compound could potentially interact with its targets in a stereospecific manner.
Propriétés
IUPAC Name |
2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-9(16)15-14(2,13(17)18)8-10-5-6-11(19-3)12(7-10)20-4/h5-7H,8H2,1-4H3,(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQGMKBBYLJABC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![10-[(3-Methanethiosulfonyl)-1-propionyl] Folic Acid](/img/no-structure.png)


![Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate](/img/structure/B1146520.png)

